2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide
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Overview
Description
VEGFR-2-IN-6 is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This compound is of significant interest in the field of cancer research due to its ability to inhibit the growth of blood vessels that supply tumors, thereby restricting tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR-2-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the use of anthranilic diamides, which are small molecule inhibitors of VEGFR-2. These compounds are synthesized using computer-aided design and various cheminformatics approaches .
Industrial Production Methods
Industrial production of VEGFR-2-IN-6 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
VEGFR-2-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of VEGFR-2-IN-6 include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
VEGFR-2-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of receptor tyrosine kinases.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on endothelial cell proliferation and migration.
Medicine: Explored as a potential therapeutic agent for treating cancers by inhibiting tumor angiogenesis.
Industry: Utilized in the development of anti-cancer drugs and other therapeutic agents targeting VEGFR-2
Mechanism of Action
VEGFR-2-IN-6 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are essential for endothelial cell proliferation, migration, and survival. The key molecular targets and pathways involved include the PLCγ-PKC, TSAd-Src-PI3K-Akt, and SHB-FAK-paxillin pathways .
Comparison with Similar Compounds
VEGFR-2-IN-6 is compared with other VEGFR-2 inhibitors such as tivozanib, fruquintinib, and sorafenib. While all these compounds inhibit VEGFR-2, VEGFR-2-IN-6 is unique due to its specific binding affinity and inhibitory potency. Similar compounds include:
Tivozanib: Known for its high selectivity and potency against VEGFR-2.
Fruquintinib: Exhibits strong inhibitory effects on VEGFR-2 and is used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases
Properties
Molecular Formula |
C20H29N7O2S |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C20H29N7O2S/c1-12-4-5-14(10-18(12)30(21,28)29)23-20-22-9-8-19(24-20)27(3)15-6-7-16-13(2)25-26-17(16)11-15/h4-5,8-10,13,15-17,25-26H,6-7,11H2,1-3H3,(H2,21,28,29)(H,22,23,24) |
InChI Key |
FFCJWFNDGSXGOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(CC2NN1)N(C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N |
Origin of Product |
United States |
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